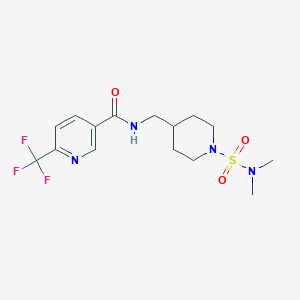
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C15H21F3N4O3S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Biochemical Properties
- Nicotinamide N-methyltransferase (NNMT) Activity : NNMT, an enzyme catalyzing the N-methylation of nicotinamide and related compounds, plays a crucial role in the metabolism of nicotinamide. A study by Rini et al. (1990) explored the ion-pairing radiochemical assay for NNMT in human liver, providing insights into the enzyme's biochemical properties and individual variation. This information is vital for understanding the N-methylation of pyridine compounds and their impact on therapeutic efficacy or toxicity (Rini et al., 1990).
Cancer Research
- NNMT in Cancer : NNMT overexpression in various cancers is linked to tumorigenesis. Ulanovskaya et al. (2013) reported that NNMT impairs methylation potential in cancer cells, leading to altered epigenetic states and heightened expression of pro-tumorigenic gene products. This reveals a connection between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya et al., 2013).
Plant Metabolism
- Nicotinamide Metabolism in Plants : Matsui et al. (2007) investigated the metabolism of nicotinamide in various plants, including its conversion to nicotinic acid for nucleotide synthesis. The study highlights how nicotinamide is metabolized into trigonelline and nicotinic acid 1N-glucoside in different species and organs, underscoring the diversity in nicotinic acid conjugate formation in plants (Matsui et al., 2007).
Therapeutic Potential and Inhibitor Development
- Inhibitors of NNMT : The development of NNMT inhibitors is a significant focus in therapeutic research. Babault et al. (2018) discovered a bisubstrate NNMT inhibitor, providing a foundation for more potent and selective inhibitors. This research is crucial for understanding the interaction between small-molecule inhibitors and NNMT, potentially leading to novel treatments for diseases associated with NNMT overexpression (Babault et al., 2018).
DNA Damage and Repair
- Nicotinamide and DNA Repair : Berger and Sikorski (1980) found that nicotinamide stimulates DNA repair in human lymphocytes damaged by UV irradiation and other agents. This suggests a potential role for nicotinamide derivatives in enhancing DNA repair mechanisms, which could be significant in therapeutic strategies for conditions involving DNA damage (Berger & Sikorski, 1980).
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O3S/c1-21(2)26(24,25)22-7-5-11(6-8-22)9-20-14(23)12-3-4-13(19-10-12)15(16,17)18/h3-4,10-11H,5-9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMODZMLKBGVWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Isopropyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2764971.png)
![(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2764974.png)
![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)
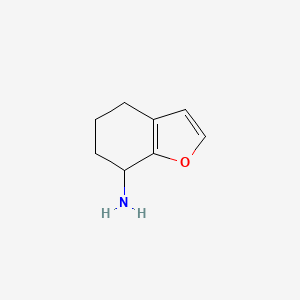
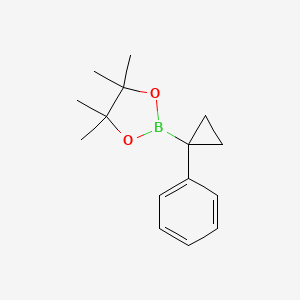


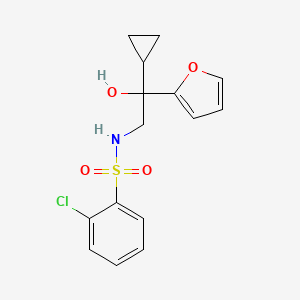
![1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2764985.png)
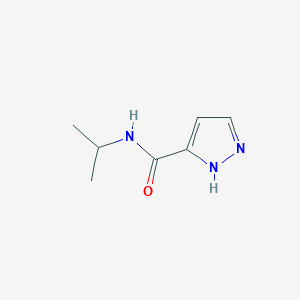

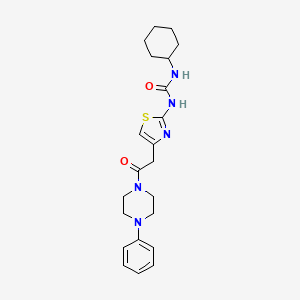

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2764993.png)
